3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid
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Overview
Description
3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are found in various natural products and pharmaceuticals. This compound features an indole core with a methoxy group at the 5-position, an aminoethyl side chain at the 3-position, and a carboxylic acid group at the 2-position. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the methoxy group, aminoethyl side chain, and carboxylic acid group. The following steps outline a possible synthetic route:
Formation of the Indole Core: The Fischer indole synthesis is often employed, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Aminoethylation: The aminoethyl side chain is introduced via a Mannich reaction, where the indole reacts with formaldehyde and a secondary amine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, where the indole derivative reacts with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinonoid structures.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in neurotransmission and as a precursor to bioactive compounds.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors, such as serotonin receptors, and modulate their activity. It may also act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. The exact pathways and molecular targets depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: An indole derivative with a similar aminoethyl side chain but lacking the methoxy and carboxylic acid groups.
Serotonin: A neurotransmitter with a similar indole core and aminoethyl side chain but with a hydroxyl group at the 5-position instead of a methoxy group.
Melatonin: A hormone with an indole core, methoxy group at the 5-position, and an N-acetyl group at the 3-position.
Uniqueness
3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, while the carboxylic acid group increases its solubility in aqueous environments. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-7-2-3-10-9(6-7)8(4-5-13)11(14-10)12(15)16/h2-3,6,14H,4-5,13H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEQOUNJJYSFJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967081 |
Source
|
Record name | 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52648-13-2 |
Source
|
Record name | 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052648132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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